molecular formula C11H15NO4 B153990 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone CAS No. 42465-69-0

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone

Cat. No. B153990
CAS RN: 42465-69-0
M. Wt: 225.24 g/mol
InChI Key: OSCPZOWTABJKLB-UHFFFAOYSA-N
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Description

1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone, also known as 2-amino-3,4,5-trimethoxybenzaldehyde, is a synthetic compound of the aldehyde family. It is a colorless solid with a molecular weight of 186.21 g/mol. It is a derivative of 2-amino-3,4,5-trimethoxybenzaldehyde, which is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Chemical Synthesis and Reactions The compound 1-(2-Amino-3,4,5-trimethoxyphenyl)ethanone and its derivatives are involved in various chemical reactions and syntheses, demonstrating their versatility in organic chemistry. For instance, one study describes the reaction of α,β-alkynylketones with β-amino alcohols, leading to products indicating the cleavage of the alkyne moiety, showcasing formal internal redox processes (Vasilevsky et al., 2015). Another study highlights the indium-mediated preparation of 2-(heterocyclic thio)-1-(2,3,4-trimethoxyphenyl)ethanone derivatives in water, emphasizing environmentally benign and efficient synthetic processes with moderate antifungal activities (Yang et al., 2004).

Antimicrobial Activity Research into the antimicrobial properties of compounds related to this compound has yielded promising results. One study explored the synthesis and antimicrobial activity of heterocyclic compounds, including 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, revealing their effectiveness against both gram-positive and gram-negative bacteria (Wanjari, 2020).

Cancer Research Compounds structurally related to this compound have shown significant potential in cancer research. Aryl-imidazothiadiazole analogues, synthesized using a common starting material similar to the compound of interest, displayed substantial anti-proliferative activity in various human cancer cell lines, highlighting the critical role of these compounds in developing new anticancer agents (Kamal et al., 2015).

Material Science and Polymer Chemistry In the field of material science and polymer chemistry, Schiff base compounds derived from reactions involving similar structures have been synthesized and characterized, exhibiting potential for applications ranging from thermal behavior studies to dielectric property analysis. For example, methacrylate polymers containing imine bonding, synthesized from Schiff bases related to this compound, have been studied for their thermal behavior, dielectric properties, and antimicrobial activities, indicating their versatility in material science applications (Solmaz et al., 2021).

Mechanism of Action

The potent inhibition observed indicates that the compound binds to tubulin at a site overlapping the colchicine site . This suggests that it may have potential as a microtubule targeting agent .

properties

IUPAC Name

1-(2-amino-3,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCPZOWTABJKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1N)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618027
Record name 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42465-69-0
Record name 1-(2-Amino-3,4,5-trimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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